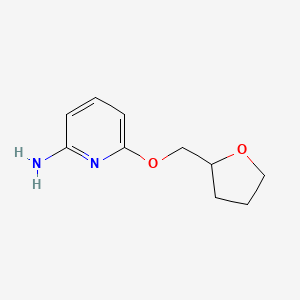
Urea, N-cyclohexyl-N'-(4-((2R)-3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-Talinolol: is a racemic mixture of two enantiomers, ®-talinolol and (S)-talinolol. It is a beta-1 selective adrenergic receptor antagonist, commonly used in the treatment of cardiovascular diseases such as hypertension and arrhythmias . The compound is known for its cardioselective properties, which means it primarily affects the heart rather than other tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: rac-Talinolol can be synthesized through a multi-step process involving the reaction of 4-(3-tert-butylamino-2-hydroxypropoxy)aniline with cyclohexyl isocyanate . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of rac-Talinolol involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: rac-Talinolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
rac-Talinolol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of beta-blockers.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases and its pharmacokinetics.
Industry: Employed in the development of new drug delivery systems and formulations.
Mécanisme D'action
rac-Talinolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate and contractility, leading to a decrease in blood pressure and oxygen demand . The compound’s molecular targets include the beta-1 adrenergic receptors, and it influences pathways involved in cardiac function and vascular resistance .
Comparaison Avec Des Composés Similaires
Atenolol: Another beta-1 selective adrenergic receptor antagonist used for similar therapeutic purposes.
Metoprolol: A beta-1 selective blocker with similar cardiovascular effects.
Bisoprolol: Known for its high selectivity for beta-1 receptors and used in treating hypertension and heart failure.
Uniqueness of rac-Talinolol: rac-Talinolol is unique due to its specific pharmacokinetic properties, including its absorption and clearance mechanisms. Unlike some other beta-blockers, it is not metabolized by CYP3A4, which reduces the risk of drug-drug interactions . Additionally, its racemic nature allows for the study of stereoselective effects in pharmacological research .
Propriétés
Numéro CAS |
71369-60-3 |
|---|---|
Formule moléculaire |
C20H33N3O3 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
1-[4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/t17-/m1/s1 |
Clé InChI |
MXFWWQICDIZSOA-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)(C)NC[C@H](COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



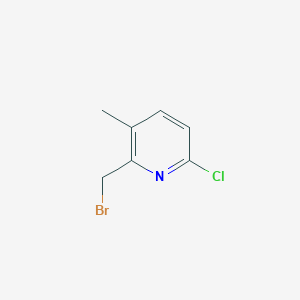


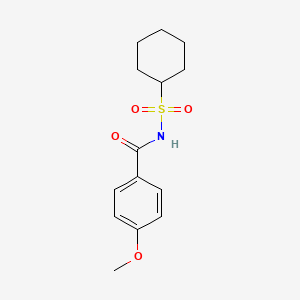
![2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13885465.png)
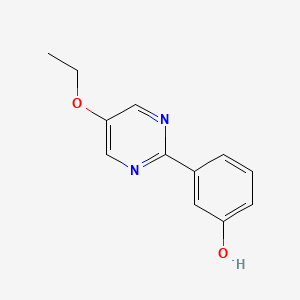



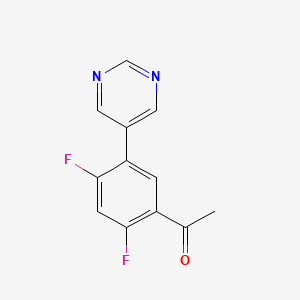
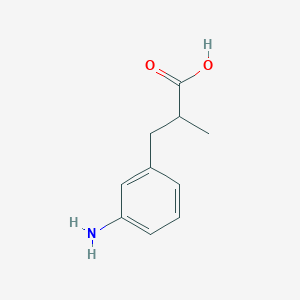
![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)
